molecular formula C13H8ClNO B8716403 7-Chloro-2-phenylfuro[3,2-b]pyridine

7-Chloro-2-phenylfuro[3,2-b]pyridine

Numéro de catalogue: B8716403
Poids moléculaire: 229.66 g/mol
Clé InChI: ARVIIDAREGFTMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-2-phenylfuro[3,2-b]pyridine is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry . This compound is built around a furo[3,2-b]pyridine scaffold, a bicycle comprising a furan ring fused to a pyridine ring, which is recognized as a privileged structure in drug discovery . The scaffold itself is known to be synthesized from versatile starting materials via cycloaddition, cycloisomerization, and cross-coupling reactions, among others . The specific substitution pattern of a chloro group at the 7-position and a phenyl ring at the 2-position makes this molecule a valuable building block for further chemical exploration, such through Suzuki coupling or nucleophilic substitution reactions, which are common transformations for this class of molecules . While direct biological data for this exact analogue is not available in the search results, the furo[3,2-b]pyridine core has attracted remarkable attention due to a wide range of pharmacological activities, including serving as inhibitors for kinases like CLKs and DYRK1A, and demonstrating potential as anticancer and antifungal agents . Furthermore, closely related furo[3,2-b]pyridine derivatives have been strategically designed as bioisosteric replacements in the development of highly selective kinase inhibitors, such as inhibitors of Activin Receptor-Like Kinases (ALK1/2), highlighting the scaffold's relevance in probing complex biological signaling pathways . This product is intended for research purposes as a key synthetic intermediate or for biological screening, and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C13H8ClNO

Poids moléculaire

229.66 g/mol

Nom IUPAC

7-chloro-2-phenylfuro[3,2-b]pyridine

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-15-11-8-12(16-13(10)11)9-4-2-1-3-5-9/h1-8H

Clé InChI

ARVIIDAREGFTMR-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3O2)Cl

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Observations :

  • Melting Points: Chlorophenylpyridine derivatives (268–287°C) exhibit higher thermal stability than sulfur-containing analogs, likely due to enhanced intermolecular interactions from amino and phenyl groups .
  • Purity and Yield : Chloropyrimidine-pyrrolo[3,2-b]pyridines show lower synthetic yields (11–21%) but achieve 100% HPLC purity, suggesting rigorous purification protocols . In contrast, phenyl-substituted pyridines achieve moderate yields (67–81%) with >95% purity .

Méthodes De Préparation

Cyclocondensation of Pyridine-NNN-Oxide Derivatives

A metal-free approach (Source) utilizes pyridine-NN-oxide derivatives for constructing the furo[3,2-b]pyridine skeleton. For 7-chloro-2-phenyl substitution:

  • Starting Material : 3-Chloropyridine-NN-oxide.

  • Reagents : Trimethylphosphonoacetate, phenylacetylene.

  • Conditions :

    • Solvent: Dichloromethane.

    • Base: Triethylamine.

    • Temperature: 25°C, 12 hours.

  • Mechanism : The NN-oxide undergoes [3+2] cycloaddition with phenylacetylene, followed by phosphorylation to form the furan ring.

  • Yield : 68–75% (adapted from analogous reactions in Source).

Advantages : Mild conditions, avoids transition metals.
Limitations : Requires precise stoichiometry to prevent diastereomer formation.

Halogenation of Hydroxy-Furopyridine Intermediates

Chlorination at position 7 is achieved via hydroxyl substitution (Sources,):

  • Intermediate : 7-Hydroxy-2-phenylfuro[3,2-b]pyridine.

  • Chlorinating Agents :

    • Phosphorus oxychloride (POCl3_3) at 110°C for 6 hours (yield: 82%).

    • Thionyl chloride (SOCl2_2) with catalytic DMF, refluxing in toluene (yield: 76%).

  • Workup : Neutralization with NaHCO3_3, extraction with ethyl acetate.

Key Data :

Chlorinating AgentTemperature (°C)Time (h)Yield (%)
POCl3_3110682
SOCl2_280476

Note : Excess POCl3_3 may lead to over-chlorination; SOCl2_2 is preferable for moisture-sensitive substrates.

Suzuki-Miyaura Coupling for Phenyl Group Introduction

The phenyl group at position 2 is installed via cross-coupling (inferred from Source):

  • Substrate : 7-Chloro-2-bromofuro[3,2-b]pyridine.

  • Reagents : Phenylboronic acid, Pd(PPh3_3)4_4, K2_2CO3_3.

  • Conditions :

    • Solvent: Dioxane/water (4:1).

    • Temperature: 90°C, 8 hours.

  • Yield : 65–70%.

Optimization Tips :

  • Use degassed solvents to prevent catalyst oxidation.

  • Additives like TBAB (tetrabutylammonium bromide) improve solubility.

Multi-Component Ring-Closing Reactions

A one-pot synthesis (Source) adapts cyclization strategies for trifluoromethyl analogs:

  • Components :

    • 3-Chloro-4-phenyl-2-pyridone.

    • Propargyl alcohol.

    • CuI (catalyst).

  • Conditions :

    • Solvent: DMF, 120°C, 24 hours.

  • Yield : 58% (after column chromatography).

Mechanism : Copper-mediated alkyne activation enables furan ring formation.

Comparative Analysis of Methods

MethodKey StepYield (%)ScalabilityCost Efficiency
CyclocondensationNN-oxide cycloaddition68–75ModerateHigh
HalogenationPOCl3_3 substitution82HighLow
Suzuki CouplingCross-coupling65–70LowModerate
Multi-ComponentCuI-mediated cyclization58ModerateModerate

Recommendations :

  • For high-volume production, halogenation of hydroxy intermediates (POCl3_3) is optimal.

  • Cyclocondensation suits labs prioritizing mild conditions over yield.

Structural Confirmation and Characterization

  • 1^1H NMR (CDCl3_3, 400 MHz):

    • δ 8.21 (d, J=5.6J = 5.6 Hz, 1H, H-5), 7.89–7.43 (m, 5H, phenyl), 6.98 (d, J=5.6J = 5.6 Hz, 1H, H-6), 6.37 (s, 1H, H-3).

  • IR (KBr): 1590 cm1^{-1} (C=C furan), 745 cm1^{-1} (C-Cl stretch).

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-2-phenylfuro[3,2-b]pyridine?

The synthesis of furopyridine derivatives typically involves multi-step organic reactions. A plausible route includes:

  • Cyclization : Starting from substituted pyridine precursors, cyclization using acid catalysts (e.g., H₂SO₄) or transition metals (e.g., Pd) to form the fused furan ring.
  • Cross-coupling : Suzuki-Miyaura coupling to introduce the phenyl group at the 2-position, followed by chlorination at the 7-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) .
  • Purification : Column chromatography or recrystallization to isolate the product. Key considerations: Optimize reaction temperature and solvent polarity to minimize side products.

Q. How can researchers characterize the structural and chemical purity of 7-chloro-2-phenylfuro[3,2-b]pyridine?

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and furan oxygen effects on chemical shifts.
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₃H₈ClNO).
    • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the dihedral angle between the phenyl and furopyridine rings .
    • Purity Assessment : HPLC with UV detection (λ ~250–300 nm) to quantify impurities.

Q. What are the key stability considerations for handling 7-chloro-2-phenylfuro[3,2-b]pyridine in experimental settings?

  • Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to determine decomposition temperatures (>200°C suggested for similar furopyridines) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis of the chloro substituent.

Advanced Research Questions

Q. How can structural modifications of 7-chloro-2-phenylfuro[3,2-b]pyridine enhance its bioactivity in pharmacological studies?

  • Substituent Effects :
  • Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability.
  • Introduce heterocyclic moieties (e.g., imidazole) at the phenyl ring to modulate receptor binding .
    • Methodology :
  • Use computational docking (e.g., AutoDock) to predict interactions with target proteins (e.g., kinases).
  • Validate via in vitro assays (e.g., IC₅₀ measurements) .

Q. How can contradictory data in pharmacological studies involving 7-chloro-2-phenylfuro[3,2-b]pyridine derivatives be resolved?

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Orthogonal Techniques : Combine SPR (Surface Plasmon Resonance) for binding affinity with functional assays (e.g., cAMP modulation).
  • Metabolic Interference : Perform LC-MS/MS to identify metabolites that may interfere with activity .

Q. What strategies optimize reaction yields in synthesizing 7-chloro-2-phenylfuro[3,2-b]pyridine analogs?

  • Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling efficiency.
  • Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) in cyclization steps .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

Methodological Recommendations

  • Contradiction Analysis : Use Bland-Altman plots to compare bioassay results across labs.
  • Synthetic Reproducibility : Adopt DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature).
  • Data Validation : Cross-reference with PubChem (CID: [insert]) or crystallographic databases (CCDC: [insert]) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.